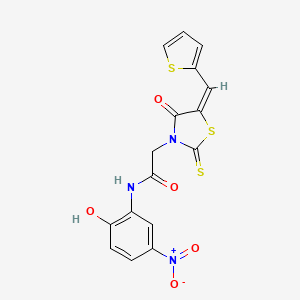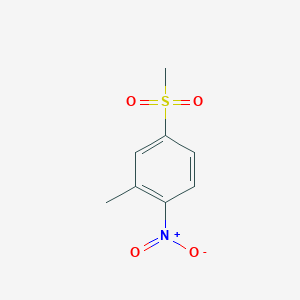
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains two thiophene rings, a pyridine ring, and an amide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene and pyridine rings followed by the introduction of the amide group. The Gewald reaction is a common method for synthesizing thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the pyridine ring, and the amide group. The thiophene rings would contribute to the aromaticity of the molecule, making it relatively stable. The nitrogen atom in the pyridine ring and the amide group would be capable of forming hydrogen bonds, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiophene rings, the pyridine ring, and the amide group. The thiophene rings could undergo electrophilic aromatic substitution reactions, while the pyridine ring could act as a base, accepting a proton to form a pyridinium ion . The amide group could participate in various reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amide group and the aromatic thiophene and pyridine rings. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Wissenschaftliche Forschungsanwendungen
- Thiophene derivatives, including our compound of interest, have captured the attention of medicinal chemists due to their potential as biologically active molecules. Researchers explore modifications of the thiophene scaffold to enhance drug efficacy, bioavailability, and selectivity. These derivatives may serve as lead compounds for developing novel drugs targeting various diseases .
- Thiophene-based molecules play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Their unique electronic properties make them valuable for designing efficient and flexible electronic components .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them relevant for safeguarding infrastructure and machinery .
- Thiophene-containing compounds exhibit diverse pharmacological effects. For instance:
- Thiophene derivatives are synthesized using various methods, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These reactions allow access to diverse thiophene scaffolds for further exploration .
- Researchers can use the thiophene ring system as a starting point to create hybrid molecules. For example, by splicing nitrogen-containing heterocycles (like nicotinic acid) with thiophene, novel N-(thiophen-2-yl) nicotinamide derivatives can be designed and evaluated for specific biological activities .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Synthetic Chemistry and Heterocyclization
Designing Novel Compounds
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYIWKABSVWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)